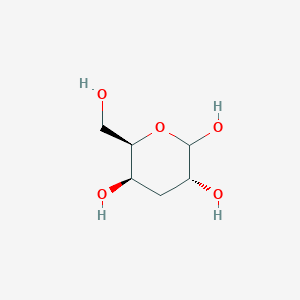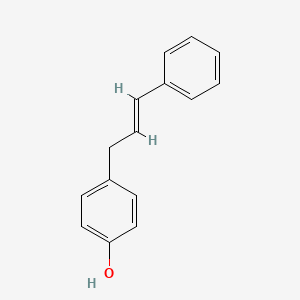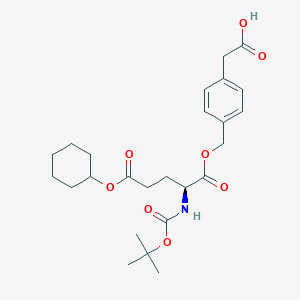
3-Deoxy-D-galactopyranose
概要
説明
3-Deoxy-D-galactopyranose is a deoxy sugar, which means it is a sugar molecule that lacks one oxygen atom compared to its parent sugar, D-galactose. This compound is part of the hexose family, containing six carbon atoms. It is structurally similar to D-galactose but with the hydroxyl group at the third carbon replaced by a hydrogen atom. This modification imparts unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxy-D-galactopyranose can be achieved through several methods. One common approach involves the reduction of D-galactose derivatives. For example, the reduction of 3-keto-D-galactose using sodium borohydride can yield this compound. Another method involves the use of catalytic hydrogenation of 3-azido-3-deoxy-D-galactopyranose .
Industrial Production Methods
Industrial production of this compound typically involves enzymatic processes due to their specificity and efficiency. Enzymes such as galactosidases can be used to selectively remove the hydroxyl group at the third carbon position. This method is advantageous as it operates under mild conditions and produces fewer by-products .
化学反応の分析
Types of Reactions
3-Deoxy-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-deoxy-D-galactonic acid.
Reduction: Reduction reactions can convert it into other deoxy sugars.
Substitution: The hydrogen at the third carbon can be substituted with other functional groups, such as azido or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like azides and amines are used for substitution reactions.
Major Products Formed
Oxidation: 3-Deoxy-D-galactonic acid.
Reduction: Various deoxy sugars.
Substitution: 3-azido-3-deoxy-D-galactopyranose and 3-amino-3-deoxy-D-galactopyranose.
科学的研究の応用
3-Deoxy-D-galactopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It serves as a substrate for studying enzyme specificity and activity, particularly for galactosidases.
作用機序
The mechanism of action of 3-Deoxy-D-galactopyranose involves its interaction with specific enzymes and proteins. For instance, as a substrate for galactosidases, it binds to the active site of the enzyme, facilitating the study of enzyme kinetics and specificity. In the context of galectin inhibitors, it binds to the carbohydrate recognition domain of galectins, blocking their interaction with glycoproteins on cell surfaces, thereby modulating cell signaling pathways involved in inflammation and cancer progression .
類似化合物との比較
Similar Compounds
3-Deoxy-D-glucose: Similar in structure but derived from glucose.
2-Deoxy-D-galactose: Lacks the hydroxyl group at the second carbon.
3-Azido-3-deoxy-D-galactopyranose: Contains an azido group at the third carbon instead of a hydrogen.
Uniqueness
3-Deoxy-D-galactopyranose is unique due to its specific structural modification at the third carbon, which imparts distinct chemical reactivity and biological interactions. This makes it particularly useful in studying enzyme mechanisms and developing therapeutic agents targeting carbohydrate-binding proteins .
特性
IUPAC Name |
(3R,5R,6R)-6-(hydroxymethyl)oxane-2,3,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3-10H,1-2H2/t3-,4-,5-,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDIFQMDPPUATQ-JDJSBBGDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(C1O)O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC([C@@H]1O)O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyclohexylcyclohexanamine;(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid](/img/structure/B8119689.png)



![benzyl [(1S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] carbonate](/img/structure/B8119713.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-cyanopropoxy)oxan-2-yl]methyl acetate](/img/structure/B8119719.png)



![1-[2-[2-[4,5-Dimethoxy-2-[3-(2-methylphenyl)prop-1-en-2-yl]cyclohexyl]oxy-4,5-dimethoxycyclohexyl]prop-2-enyl]-2-methylbenzene](/img/structure/B8119745.png)
![methyl (1R,4S,5R,9S,10R,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B8119751.png)

